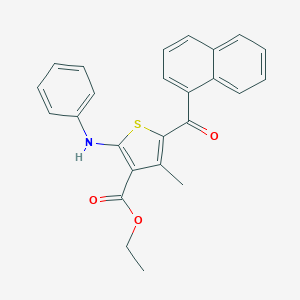

![molecular formula C18H14FN3S B381019 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315682-87-2](/img/structure/B381019.png)

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against various cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel compounds with potential antiviral and antimicrobial activities .Aplicaciones Científicas De Investigación

Anticancer Research

Triazoloquinolines, including derivatives like our compound of interest, have been studied for their potential as anticancer agents . They exhibit properties that can interfere with the proliferation of cancer cells. For instance, some triazoloquinolines have shown DNA intercalation activities , which can inhibit the replication of cancerous cells . This makes them valuable for designing new chemotherapy drugs that target specific cancer cell lines.

Antimicrobial and Antifungal Applications

The structural motif of triazoloquinolines has been associated with antimicrobial and antifungal properties . Research indicates that these compounds can be effective against a range of bacteria, including Gram-positive and Gram-negative strains, as well as fungi like Candida albicans . This broad-spectrum activity is crucial for developing new antibiotics and antifungals.

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. Triazoloquinolines have been explored for their anti-inflammatory properties , which could lead to new treatments for conditions like arthritis and other inflammatory disorders .

CNS Activity Modulation

Compounds with a triazoloquinoline core have been investigated for their effects on the central nervous system (CNS). They hold potential for treating neurological disorders due to their ability to modulate CNS activity. This includes applications in antidepressant and anticonvulsant therapies .

Green Chemistry Synthesis

The synthesis of triazoloquinolines can be achieved through green chemistry approaches, which aim to reduce environmental impact. Techniques such as ultrasound and mechanochemistry are employed to create these compounds in a more sustainable manner, minimizing waste and energy use .

Pharmacophore Development

Triazoloquinolines serve as a pharmacophore, a part of a molecular structure responsible for a drug’s biological activity. They are used in the development of new drugs with improved efficacy and reduced side effects. The diverse biological activities of triazoloquinolines make them an excellent scaffold for designing novel therapeutic agents .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” and similar compounds could involve further optimization and investigation to produce more potent anticancer analogs . This could be achieved by designing and synthesizing new derivatives and evaluating their anticancer activity against various cancer cell lines .

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3S/c1-12-10-17-20-21-18(22(17)16-9-5-3-7-14(12)16)23-11-13-6-2-4-8-15(13)19/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNIDVBNZMLBJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380936.png)

![5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380939.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B380943.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B380944.png)

![Methyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380947.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B380948.png)

![Diethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380951.png)

![Methyl 4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B380952.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380954.png)

![N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380955.png)

![4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380957.png)

![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B380958.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B380959.png)